

Application Notes and Protocols for Creating Hepcidin-1 Knockout Mouse Models

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Compound of Interest

Compound Name: *Hepcidin-1 (mouse)*

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Introduction

Hepcidin, a peptide hormone primarily synthesized by hepatocytes, is the master regulator of systemic iron homeostasis.[1][2] It functions by binding to the iron exporter ferroportin, inducing its internalization and degradation.[3] This action reduces iron export from duodenal enterocytes, macrophages, and hepatocytes into the circulation, thereby lowering serum iron levels.[1][2] The expression of hepcidin is tightly regulated by factors such as body iron stores, inflammation, erythropoietic demand, and hypoxia.[1] Dysregulation of the hepcidin-ferroportin axis is central to various iron disorders. Insufficient hepcidin leads to iron overload conditions like hereditary hemochromatosis, while excess hepcidin contributes to the anemia of inflammation.[2]

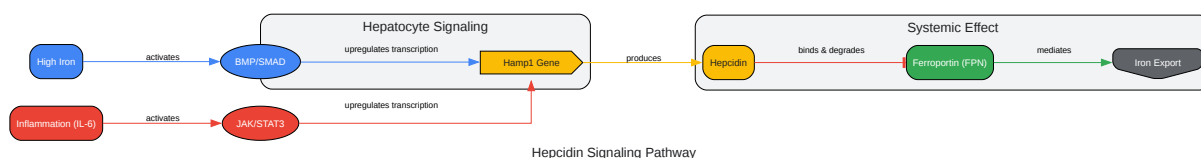
The creation of hepcidin-1 (Hamp1) knockout (KO) mouse models has been instrumental in elucidating the crucial role of hepcidin in iron metabolism. These models, which exhibit severe iron overload, serve as invaluable tools for studying the pathophysiology of hemochromatosis and for the preclinical evaluation of novel therapeutic strategies aimed at modulating iron homeostasis.[4][5] This document provides a detailed guide to creating and characterizing Hamp1 KO mouse models, with a focus on the CRISPR/Cas9 system.

Hepcidin Signaling Pathway

Hepcidin expression is primarily regulated at the transcriptional level in hepatocytes through two major signaling pathways: the Bone Morphogenetic Protein (BMP)/SMAD pathway, which responds to iron levels, and the JAK/STAT3 pathway, which is activated by inflammatory cytokines like Interleukin-6 (IL-6).[1][3]

- **BMP/SMAD Pathway (Iron Sensing):** Increased iron stores and circulating transferrin-bound iron stimulate the production of BMP6 by liver sinusoidal endothelial cells.[2][6] BMP6 binds to its receptors on hepatocytes, leading to the phosphorylation of SMAD1/5/8. This complex then binds to SMAD4 and translocates to the nucleus to activate hepcidin gene (Hamp1) transcription.[1][7]
- **JAK/STAT3 Pathway (Inflammation):** During inflammation, IL-6 binds to its receptor, activating the JAK/STAT3 signaling cascade.[3] Phosphorylated STAT3 translocates to the nucleus and binds to the Hamp1 promoter, increasing its expression.[1][3]

Conversely, factors like erythropoietic drive and hypoxia suppress hepcidin expression to increase iron availability for red blood cell production.[1]

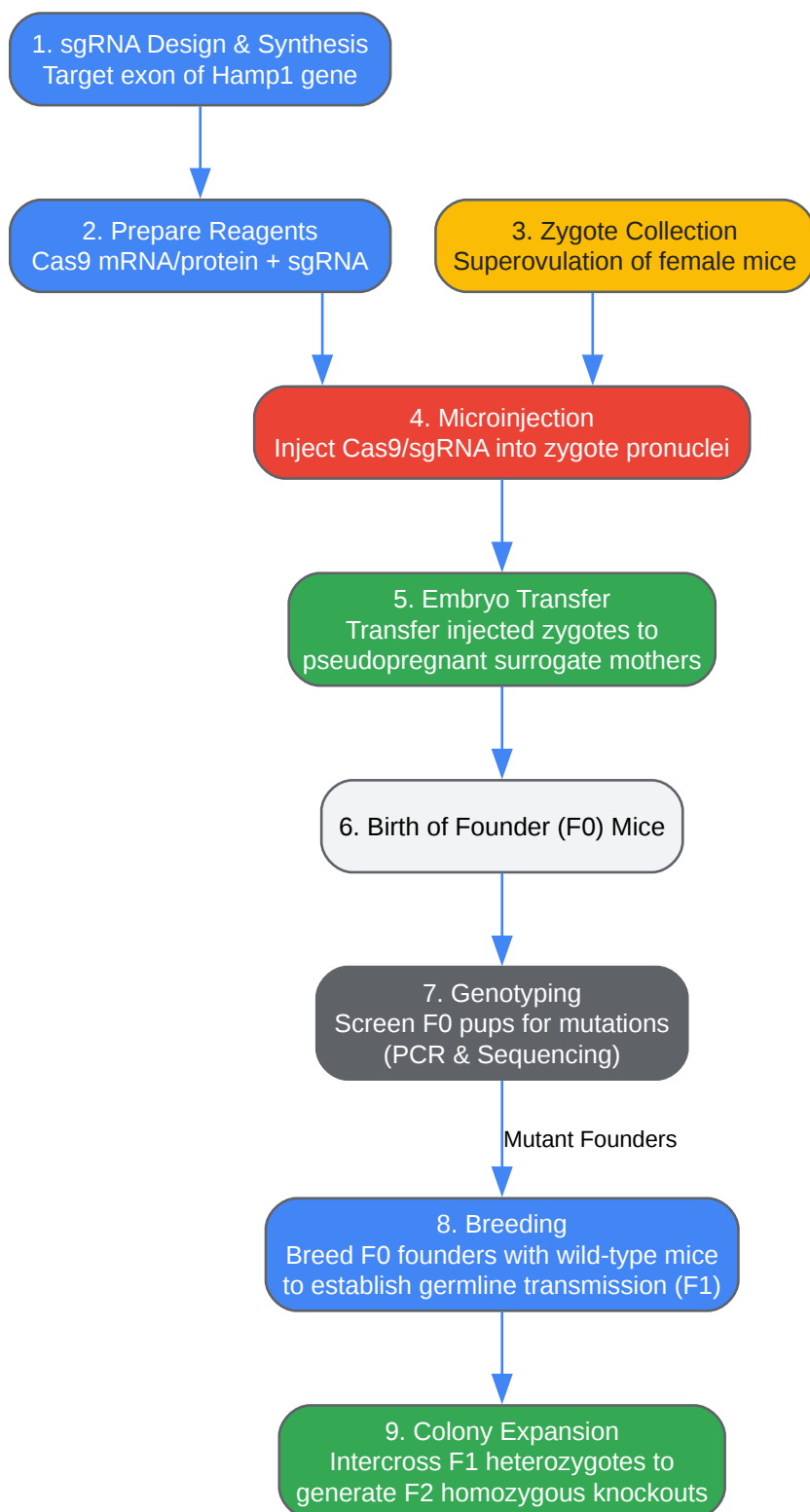


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Caption: Hepcidin signaling overview.

Protocol 1: Generation of Hepcidin-1 (Hamp1) Knockout Mice via CRISPR/Cas9

The CRISPR/Cas9 system is a powerful and efficient technology for generating knockout mice by introducing targeted double-strand breaks (DSBs) in the genome.[8][9] These breaks are often repaired by the error-prone non-homologous end joining (NHEJ) pathway, leading to small insertions or deletions (indels) that can cause a frameshift mutation and subsequent gene knockout.[8]



CRISPR/Cas9 Knockout Mouse Workflow

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Caption: Workflow for generating Hamp1 KO mice using CRISPR/Cas9.

Methodology:

- **sgRNA Design:** Design two or more single guide RNAs (sgRNAs) targeting the first or second exon of the mouse *Hamp1* gene. Use online design tools (e.g., CRISPOR, CHOPCHOP) to maximize on-target efficiency and minimize off-target effects. The sgRNA should target a 20 bp sequence followed by a Protospacer Adjacent Motif (PAM) sequence (NGG).[10]
- **Reagent Preparation:**
 - Synthesize or purchase high-quality sgRNAs.
 - Obtain purified, nuclease-free Cas9 protein or in vitro transcribed Cas9 mRNA.
- **Animal Preparation and Zygote Collection:**
 - Use a standard mouse strain such as C57BL/6.
 - Induce superovulation in female mice (3-5 weeks old) by intraperitoneal injection of Pregnant Mare Serum Gonadotropin (PMSG), followed 48 hours later by Human Chorionic Gonadotropin (hCG).[10]
 - Mate superovulated females with stud males immediately after hCG injection.
 - The following morning, collect fertilized zygotes from the oviducts of successfully mated females (identified by a copulatory plug).
- **Microinjection:**
 - Prepare a microinjection mix containing Cas9 protein (e.g., 100 ng/μL) and sgRNA (e.g., 50 ng/μL) in an appropriate injection buffer.
 - Using a microinjection station, inject the Cas9/sgRNA ribonucleoprotein (RNP) complex directly into the pronucleus of the collected zygotes.[8][10]
- **Embryo Transfer:**

- Culture the microinjected zygotes for a short period (e.g., overnight) to allow development to the 2-cell stage.[\[10\]](#)
- Surgically transfer the viable embryos into the oviducts of pseudopregnant surrogate female mice (prepared by mating with vasectomized males).[\[10\]](#)
- Generation and Screening of Founder (F0) Mice:
 - Pups (F0 generation) are typically born 19-21 days after embryo transfer.
 - At 2-3 weeks of age, obtain tail biopsies for genomic DNA extraction.
 - Screen for the presence of mutations using PCR amplification of the target region followed by Sanger sequencing or a T7 Endonuclease I (T7E1) assay.[\[10\]](#)
- Germline Transmission and Colony Establishment:
 - Mate F0 mice identified with desired mutations (founders) with wild-type (WT) mice to produce the F1 generation.
 - Genotype F1 offspring to confirm germline transmission of the mutant allele.
 - Intercross heterozygous (Hamp1^{+/-}) F1 mice to generate homozygous knockout (Hamp1^{-/-}), heterozygous (Hamp1^{+/-}), and wild-type (Hamp1^{+/+}) mice in the F2 generation.

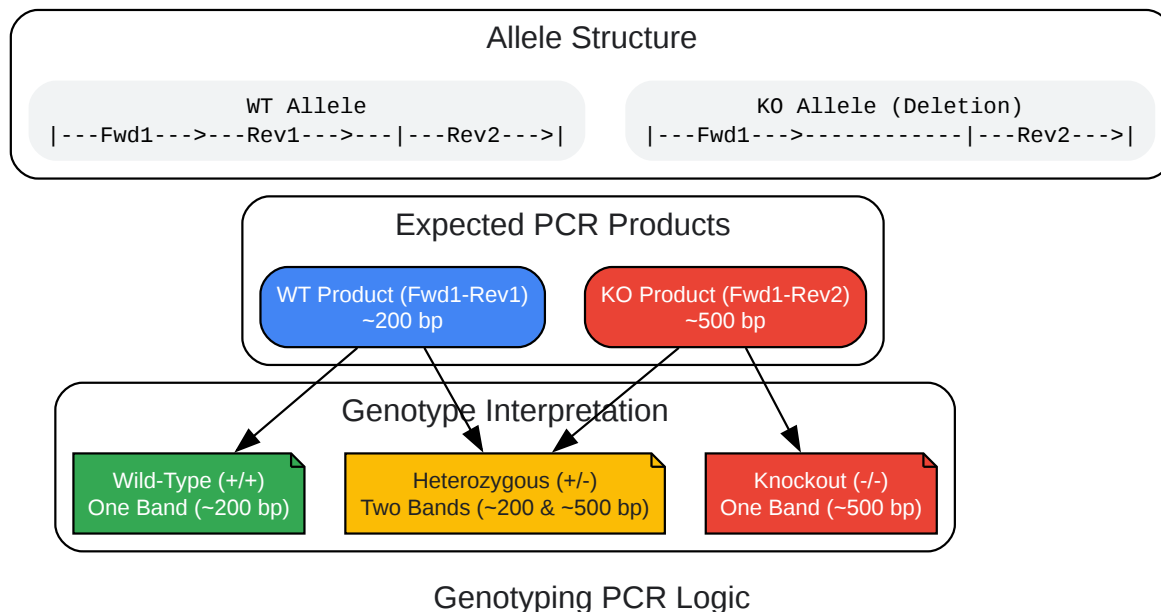
Protocol 2: Genotyping of Hamp1 Knockout Mice

A robust PCR-based genotyping strategy is essential to distinguish between WT, heterozygous, and homozygous KO mice.

Methodology:

- DNA Extraction: Extract genomic DNA from tail biopsies or ear punches using a commercial kit or standard phenol-chloroform extraction protocol.
- Primer Design: Design a set of three primers for a multiplex PCR reaction.

- Forward Primer 1 (Fwd1): Binds to the genomic region upstream of the targeted deletion.
- Reverse Primer 1 (Rev1): Binds within the deleted region. This primer will only produce a product in the presence of the WT allele.
- Reverse Primer 2 (Rev2): Binds downstream of the targeted region.
- PCR Amplification:
 - Set up a PCR reaction containing genomic DNA, the primer mix, Taq polymerase, and dNTPs.
 - Use a standard thermal cycling program (e.g., 35 cycles of 94°C for 30s, 60°C for 30s, 72°C for 45s).
- Gel Electrophoresis:
 - Run the PCR products on a 2% agarose gel stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe).
 - Visualize the DNA bands under UV light.
- Interpretation of Results:
 - Wild-Type (Hamp1+/+): One band will be present, corresponding to the Fwd1-Rev1 amplification product.
 - Heterozygous (Hamp1+/-): Two bands will be present, one from the WT allele (Fwd1-Rev1) and a larger one from the KO allele (Fwd1-Rev2).
 - Homozygous Knockout (Hamp1-/-): One band will be present, corresponding to the Fwd1-Rev2 amplification product.



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Caption: Logic for 3-primer PCR genotyping.

Protocol 3: Phenotypic Characterization

Confirming the knockout at the protein level and characterizing the resulting phenotype is a critical step. Hamp1 KO mice are expected to show a phenotype of severe iron overload.[4][11]

A. Western Blot for Hepcidin (or lack thereof) Note: Detecting the small mature hepcidin peptide by Western blot is notoriously difficult. Confirmation is often inferred from the iron overload phenotype. Alternatively, ELISA or mass spectrometry can be used.

B. Serum Iron Parameter Analysis

- **Blood Collection:** Collect blood from mice via cardiac puncture or retro-orbital bleeding into microtainer tubes without anticoagulant.[12][13]
- **Serum Separation:** Allow blood to clot, then centrifuge to separate the serum.

- Iron and TIBC Measurement: Use commercially available colorimetric assay kits to measure serum iron and total iron-binding capacity (TIBC).[14]
 - The ferrozine-based method is commonly used for serum iron.[14]
- Transferrin Saturation Calculation: Calculate the percentage of transferrin saturation (%TSAT) as: $\%TSAT = (\text{Serum Iron} / \text{TIBC}) \times 100$ [12]

C. Liver Iron Quantification

- Tissue Collection: Harvest the liver from euthanized mice, rinse with saline, blot dry, and record the wet weight.
- Homogenization: Homogenize a portion of the liver in iron-free water.
- Colorimetric Assay (Bathophenanthroline Method):
 - Add a protein-precipitating acid solution (e.g., trichloroacetic acid) to the homogenate to release iron from proteins.
 - Centrifuge and collect the supernatant.
 - Add a reducing agent (e.g., thioglycolic acid) to convert Fe^{3+} to Fe^{2+} .
 - Add a color-forming reagent (e.g., bathophenanthroline) that chelates Fe^{2+} , producing a colored complex.
 - Measure the absorbance at the appropriate wavelength (e.g., 535 nm) and compare it to a standard curve generated with known iron concentrations.
 - Express the liver iron concentration (LIC) as μg of iron per gram of dry or wet liver tissue.
[15]

Expected Quantitative Data

Hamp1 knockout mice exhibit significantly altered iron parameters compared to their wild-type littermates. The following table summarizes typical findings.

Parameter	Wild-Type (WT)	Hamp1 Knockout (-/-)	Unit	Reference
Serum Iron	~150 - 250	> 300	µg/dL	[16][17]
Total Iron-Binding Capacity (TIBC)	~300 - 450	~300 - 450	µg/dL	[14]
Transferrin Saturation	~30 - 50	> 85	%	[12][17]
Liver Iron Concentration	~50 - 200	> 2000	µg/g wet weight	[13][18]
Spleen Iron Concentration	~400 - 800	< 100	µg/g wet weight	[13]

Note: Values are approximate and can vary based on genetic background, age, sex, and diet. Hamp1 KO mice show a characteristic depletion of splenic iron due to uncontrolled iron export by macrophages in the absence of hepcidin.[4]

Conclusion

The Hamp1 knockout mouse is a fundamental model for understanding the central role of hepcidin in systemic iron regulation. The protocols and data presented here provide a comprehensive framework for researchers to generate and characterize these models effectively. The use of CRISPR/Cas9 technology has significantly streamlined the creation of such models, enabling more rapid and in-depth investigation into iron-related disorders and the development of novel therapeutics.[19][20]

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